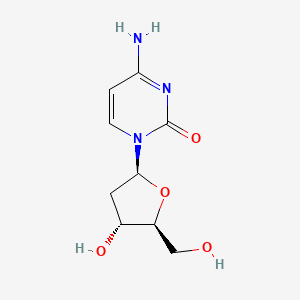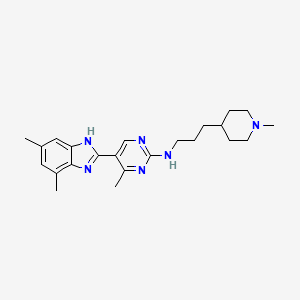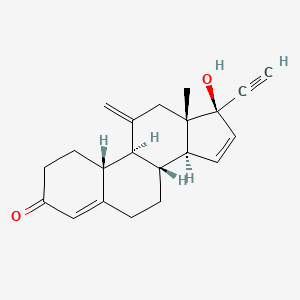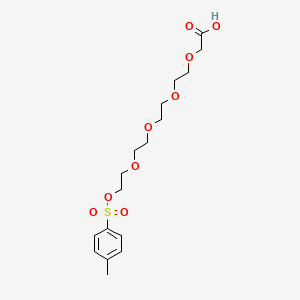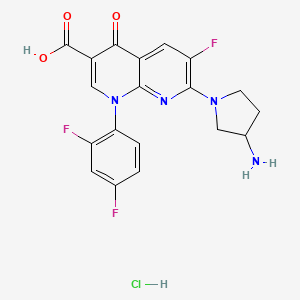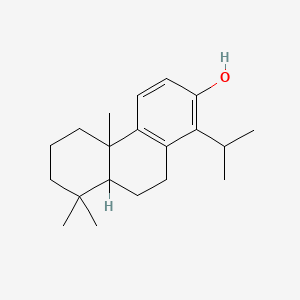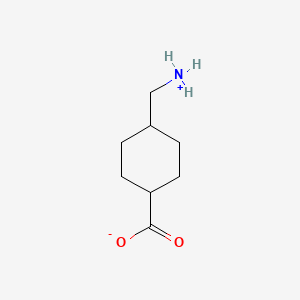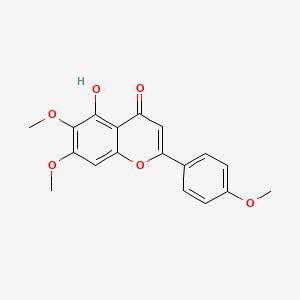
Salvigenin
描述
Salvigenin is a trimethoxyflavone, a type of flavone where the hydroxy groups at positions 4’, 6, and 7 are replaced by methoxy groups . It is found in Salvia miltiorrhiza, Mesosphaerum urticoides, and other organisms . Salvigenin has been shown to have various roles such as an autophagy inducer, an apoptosis inhibitor, an antilipemic drug, an immunomodulator, an antineoplastic agent, a neuroprotective agent, and a hypoglycemic agent .
Molecular Structure Analysis
Salvigenin has a molecular formula of C18H16O6 and a molecular weight of 328.3 g/mol . Its IUPAC name is 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one .科学研究应用
Cancer Treatment: Hepatocellular Carcinoma
Salvigenin has shown promise in the treatment of Hepatocellular Carcinoma (HCC) . It suppresses glycolysis and chemoresistance in HCC cells by inactivating the PI3K/AKT/GSK-3β pathway . This pathway is crucial for the proliferation and survival of cancer cells, and its inhibition by Salvigenin can lead to reduced tumor growth and increased apoptosis. Additionally, Salvigenin enhances the sensitivity of HCC cells to the chemotherapy drug 5-fluorouracil (5-FU) , offering a potential combinatory therapy approach .
Neuroprotection: Monoamine Oxidase Inhibition
In neurodegenerative diseases, the inhibition of human monoamine oxidase (hMAO) is a key therapeutic strategy. Salvigenin is a potent inhibitor of hMAO-A, which is linked to conditions such as Parkinson’s and Alzheimer’s diseases , as well as psychiatric disorders like depression and anxiety . By modulating monoaminergic transmission, Salvigenin could offer a protective effect against these diseases.
Antioxidant Activity
Salvigenin exhibits significant antioxidant properties, which are beneficial in combating oxidative stress. Oxidative stress is implicated in a variety of chronic diseases, including neurodegenerative disorders , cardiovascular diseases , and cancer . The antioxidant activity of Salvigenin can help protect cells from damage caused by free radicals .
作用机制
Target of Action
Salvigenin, a trimethoxylated flavone, primarily targets the PI3K/AKT/GSK-3β pathway . This pathway plays a crucial role in cell proliferation, migration, and invasion, particularly in hepatocellular carcinoma (HCC) cells .
Mode of Action
Salvigenin interacts with its targets by repressing the phosphorylated levels of PI3K, AKT, and GSK-3β . This interaction results in the inactivation of the PI3K/AKT/GSK-3β pathway . The compound’s action is concentration-dependent, meaning the effects become more pronounced as the concentration of Salvigenin increases .
Biochemical Pathways
Salvigenin affects the glycolytic pathway in HCC cells . It weakens glycolysis by reducing glucose uptake and lactate generation, and suppresses the profiles of glycolytic enzymes . The compound also potentially regulates the PI3K/AKT pathway .
Pharmacokinetics
It’s known that the compound shows a dual activity in decreasing lipid levels and stimulating mitochondrial functionality . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Salvigenin and their impact on its bioavailability.
Result of Action
Salvigenin has multiple effects at the molecular and cellular levels. It dampens HCC cell proliferation, migration, and invasion . It also weakens glycolysis and strengthens HCC cells’ sensitivity to 5-fluorouracil (5-FU), a chemotherapeutic agent . Moreover, Salvigenin attenuates the resistance of HCC 5-FU-resistant cells to 5-FU . In vivo assays have shown that Salvigenin hampers the growth and promotes apoptosis of HCC cells .
Action Environment
The action of Salvigenin can be influenced by environmental factors. For instance, the PI3K activator 740Y-P can induce PI3K/AKT/GSK-3β pathway activation and promotive effects in HCC cells . Salvigenin substantially weakens these 740y-p-mediated effects . More research is needed to fully understand how other environmental factors influence Salvigenin’s action, efficacy, and stability.
安全和危害
属性
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYOIZVELGOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172629 | |
| Record name | Salvigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19103-54-9 | |
| Record name | Salvigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19103-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salvigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salvigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0128577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Salvigenin has been shown to interact with several targets, including:
- GABAA receptors: Salvigenin demonstrates a biphasic modulation of GABAA receptors. At low GABA concentrations, it acts as a positive allosteric modulator, while at high GABA concentrations, it acts as a negative allosteric modulator. [] This suggests potential for cognitive enhancement while offering protection from convulsant activity.
- NLRP3 inflammasome: Salvigenin inhibits the activation of the NLRP3 inflammasome, which plays a key role in the maturation and release of the pro-inflammatory cytokine IL-1β. [] This suggests potential anti-inflammatory effects.
- Mitochondria: Salvigenin can stimulate mitochondrial functionality, as demonstrated by increased mitochondrial respiration. []
- Monoamine oxidases (MAOs): Salvigenin acts as a selective and reversible inhibitor of hMAO-A, suggesting potential for treating depression and anxiety. []
A:
- Spectroscopic Data: Salvigenin's structure has been elucidated using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and MS. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.
ANone: Limited information is available regarding the material compatibility and stability of salvigenin under various conditions. Further research is needed to fully understand its performance and applications in different environments.
ANone: Based on the provided research, salvigenin has not been reported to possess significant catalytic properties. Its applications primarily revolve around its biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects.
ANone: Yes, computational studies have been performed on salvigenin. For example:
- Molecular docking: This technique was used to study the interaction of salvigenin with human monoamine oxidase isoforms (hMAO-A and hMAO-B). [] These studies help to understand the binding affinities and potential inhibitory mechanisms of salvigenin on these enzymes.
- Semi-imperical PM3 calculations: This method was used to evaluate the complexation of salvigenin with metal ions (Fe(III), Cu(II) and Zn(II)). [] The calculations provided insights into the stoichiometry and stability of these complexes.
ANone: While specific SAR studies focusing solely on salvigenin modifications are limited in the provided research, some insights can be derived:
- Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton influence the biological activity. For instance, the trimethoxylated pattern of salvigenin contributes to its ability to lower lipid levels and stimulate mitochondrial functionality. []
- Hydroxyl groups: The presence of hydroxyl groups, especially at specific positions, also contributes to activity. For example, the hydroxyl group at position 5 of salvigenin is important for its metal-chelating properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






